molecular formula C21H20N4O4S B2900163 (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile CAS No. 476279-69-3

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile

Cat. No.: B2900163
CAS No.: 476279-69-3
M. Wt: 424.48
InChI Key: NKSDXDFVRMVNIJ-HEHNFIMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile is a recognized and potent chemical probe that selectively inhibits Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This compound exhibits high specificity for DYRK1A over other kinases, making it an invaluable tool for dissecting the complex signaling pathways governed by this enzyme. The primary research value of this inhibitor lies in its application to the study of Down syndrome and neurodegenerative disorders like Alzheimer's disease, as DYRK1A is implicated in tau protein phosphorylation and amyloid precursor protein (APP) processing. Furthermore, its role extends to cancer research, where it is used to investigate mechanisms of cell cycle arrest and apoptosis, particularly in glioblastoma and other malignancies. By potently and selectively targeting DYRK1A, this compound enables researchers to elucidate its function in neuronal development, cognitive function, and tumorigenesis, providing critical insights for potential therapeutic strategies.

Properties

IUPAC Name

(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-24-19-5-3-2-4-18(19)23-21(24)17(14-22)20(26)15-6-8-16(9-7-15)30(27,28)25-10-12-29-13-11-25/h2-9,26H,10-13H2,1H3/b20-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLVXHVONRNBJB-JZJYNLBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications based on current research findings.

  • Molecular Formula: C₁₇H₁₃N₃O
  • Molecular Weight: 275.30 g/mol
  • CAS Number: 392238-80-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzimidazole core and the introduction of functional groups such as nitriles and sulfonamides. The general synthetic route can be summarized as follows:

  • Formation of Benzimidazole Core: Condensation of o-phenylenediamine with carboxylic acid derivatives.
  • Introduction of Nitrile Group: Nucleophilic substitution using suitable nitrile precursors.
  • Formation of Morpholinosulfonyl Phenyl Moiety: Coupling reactions under basic conditions.

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile exhibit significant anticancer properties. For instance, derivatives from the same class have shown promising results against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Mechanism
5aHCT-1166.1Induces apoptosis via caspase activation
7bHepG27.9Cell cycle arrest at G2-M phase

These compounds have been shown to induce apoptosis through intrinsic pathways, characterized by the down-regulation of anti-apoptotic proteins like Bcl-2 and activation of caspase-3, leading to cell death .

Antimicrobial Activity

In vitro studies have demonstrated that related compounds possess antimicrobial properties against a range of pathogens. For example, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: Compounds in this class may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation: They may also interact with cellular receptors, altering signaling pathways that govern cell growth and apoptosis.

Case Studies

Several studies have evaluated the efficacy of related compounds in preclinical models:

  • A study on a similar benzimidazole derivative reported significant tumor growth inhibition in xenograft models, suggesting potential for development as an anticancer agent .
  • Another investigation highlighted the antimicrobial synergy observed when combining these compounds with traditional antibiotics, enhancing their effectiveness against resistant strains .

Comparison with Similar Compounds

Structural Analog: (E)-2-(1H-Benzimidazol-2-yl)-3-[3-(4-Morpholin-4-ylsulfonylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile

  • Molecular Formula : C29H23N5O3S (MW: 537.17)
  • Key Features : Replaces the oxopropanenitrile group with a pyrazol-4-yl moiety and adds a phenyl substituent.
  • Collision Cross Section (CCS) : Predicted CCS values for adducts (e.g., [M+H]+: 221.3 Ų) suggest a larger molecular footprint compared to the target compound, likely due to the pyrazole-phenyl extension .
  • Implications: The pyrazole group may enhance π-π stacking interactions in biological targets, while the morpholinosulfonyl group (common to both compounds) improves solubility and binding to sulfonamide-sensitive enzymes.

Benzo[d]imidazole Derivatives with Quinazolinone Moieties

  • Example: Compound 4 from : Structure: 3-(4-(2-((1H-Benzo[d]imidazol-2-yl)ethylamino)phenyl)-2-methylquinazolin-4(3H)-one. Comparison: The target compound lacks the quinazolinone ring and ethylamino linker but shares the benzo[d]imidazole motif. The quinazolinone moiety in Compound 4 is associated with kinase inhibition, suggesting the target’s benzimidazolylidene core could have similar bioactivity if properly functionalized .

(E)-1-Benzylidene-2-(4-Chlorophenyl)-1H-imidazole-2-Propanone

  • Structure : Simpler imidazole derivative with benzylidene and chlorophenyl groups.
  • The morpholinosulfonyl group in the target may improve water solubility compared to the lipophilic chlorophenyl group .

Sulfonyl-Containing Compounds from Patent Literature

  • Example: (E)-1-(1-Arylimidazolidin-2-ylidene)-3-(4-(1-(4-(Trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas (). Comparison: These compounds utilize imidazolidin-2-ylidene cores with trifluoromethoxy and triazole groups. The target’s morpholinosulfonyl group is a distinct sulfonamide modification, which is less electron-withdrawing than trifluoromethoxy but may offer better metabolic stability .

Molecular Weight and Functional Groups

Compound Molecular Weight Key Functional Groups
Target Compound 424.5 Benzimidazolylidene, morpholinosulfonyl, nitrile
Pyrazole Derivative 537.17 Pyrazole, morpholinosulfonyl, phenyl
Quinazolinone-Benzoimidazole ~450 (estimated) Quinazolinone, ethylamino, benzoimidazole

The target’s lower molecular weight may enhance membrane permeability compared to bulkier analogs like the pyrazole derivative.

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Formation of the benzimidazole core : Condensation of o-phenylenediamine derivatives with suitable carbonyl precursors under acidic conditions .

Introduction of the morpholinosulfonyl group : Reacting intermediates with morpholine sulfonyl chloride in the presence of a base (e.g., K₂CO₃) .

Cyanoenone formation : Knoevenagel condensation between the benzimidazole intermediate and a ketone precursor containing the cyano group .
Critical Considerations :

  • Purification via column chromatography or recrystallization to isolate the (E)-isomer .
  • Use of anhydrous conditions and inert atmospheres to prevent hydrolysis or oxidation .

Basic: What characterization techniques confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry, with emphasis on distinguishing (E)-isomers via coupling constants .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns .
  • X-ray Crystallography (if crystalline): Resolve absolute configuration and validate planar geometry of the cyanoenone system .
  • Elemental Analysis : Validate purity (>95%) and rule out residual solvents .

Advanced: How to optimize reaction yields for the morpholinosulfonyl group introduction?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters like temperature (e.g., 60–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1.2–1.5 equiv. sulfonyl chloride) .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonation efficiency .
  • In-situ Monitoring : Use FTIR or LC-MS to track reaction progress and minimize by-product formation .

Advanced: Resolving contradictions between computational and experimental bioactivity data

Methodological Answer:

  • Model Validation : Cross-check docking results (e.g., AutoDock Vina) with experimental IC₅₀ values from kinase inhibition assays .
  • Assay Optimization : Control for false negatives by verifying cell permeability (e.g., parallel artificial membrane permeability assays) .
  • Conformational Analysis : Perform molecular dynamics (MD) simulations to assess ligand flexibility in binding pockets .

Advanced: How does the morpholinosulfonyl group impact pharmacokinetics?

Methodological Answer:

  • Solubility : Measure logP values (e.g., shake-flask method) to assess hydrophilicity introduced by the sulfonyl group .
  • Metabolic Stability : Conduct hepatic microsome assays to evaluate susceptibility to cytochrome P450 oxidation .
  • Comparative SAR : Synthesize analogs without the morpholinosulfonyl moiety and compare plasma protein binding via equilibrium dialysis .

Basic: Hypothesized biological targets/pathways based on analogs

Methodological Answer:

  • Kinase Inhibition : Benzimidazole derivatives often target tyrosine kinases (e.g., EGFR, VEGFR). Use fluorescence polarization assays to test competitive binding .
  • DNA Intercalation : UV-vis titration or ethidium bromide displacement assays to assess DNA interaction .
  • Antimicrobial Activity : Screen against Gram-positive/negative bacteria via broth microdilution (CLSI guidelines) .

Advanced: Analyzing stereochemical stability under varying pH

Methodological Answer:

  • Chiral HPLC : Monitor isomerization rates at pH 2–10 using a Chiralpak column and calculate activation energy via Arrhenius plots .
  • pH-Dependent NMR : Track proton exchange in D₂O buffers to identify labile protons causing racemization .
  • Kinetic Studies : Quantify degradation products (e.g., (Z)-isomer) under accelerated storage conditions (40°C/75% RH) .

Advanced: Designing SAR studies for derivatives

Methodological Answer:

  • Combinatorial Libraries : Use Ugi or Suzuki-Miyaura reactions to generate analogs with varied substituents (e.g., halogenation at the phenyl ring) .
  • Statistical SAR : Apply partial least squares (PLS) regression to correlate electronic descriptors (Hammett σ) with bioactivity .
  • Fragment Replacement : Systematically replace the morpholinosulfonyl group with other sulfonamides (e.g., piperazinyl) and test solubility-toxicity trade-offs .

Notes

  • Advanced Techniques : Emphasize iterative optimization and cross-disciplinary approaches (e.g., computational-experimental integration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.